molecular formula C8H5N3O6 B3424493 2-Ethenyl-1,3,5-trinitrobenzene CAS No. 35074-90-9

2-Ethenyl-1,3,5-trinitrobenzene

Cat. No. B3424493
CAS RN: 35074-90-9
M. Wt: 239.14 g/mol
InChI Key: ZZYBITIUXMQYKT-UHFFFAOYSA-N
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Description

2-Ethenyl-1,3,5-trinitrobenzene, also known as 2-ethyl-1,3,5-trinitrobenzene, is a chemical compound with the formula C8H7N3O6 . It is primarily used as a high explosive compound for commercial mining and military applications .


Molecular Structure Analysis

The molecular structure of 2-Ethenyl-1,3,5-trinitrobenzene consists of a benzene ring with three nitro groups (-NO2) and an ethenyl group (C2H3) attached to it . The molecular weight of the compound is 241.1577 .


Physical And Chemical Properties Analysis

The physical and chemical properties of nitro compounds like 2-Ethenyl-1,3,5-trinitrobenzene include high dipole moments, lower volatility compared to ketones of about the same molecular weight, and low water solubility . Nitro groups can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

Safety and Hazards

2-Ethenyl-1,3,5-trinitrobenzene is a hazardous compound. It is fatal if swallowed or in contact with skin. It may cause an allergic skin reaction and serious eye damage. It may also cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life .

properties

IUPAC Name

2-ethenyl-1,3,5-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O6/c1-2-6-7(10(14)15)3-5(9(12)13)4-8(6)11(16)17/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYBITIUXMQYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522252
Record name 2-Ethenyl-1,3,5-trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethenyl-1,3,5-trinitrobenzene

CAS RN

35074-90-9
Record name 2-Ethenyl-1,3,5-trinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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